5,5'-Dehydrodivanillate

Description

Properties

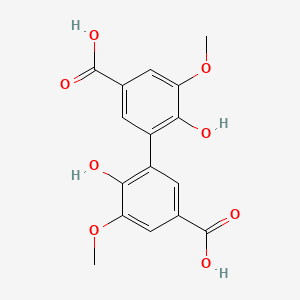

IUPAC Name |

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWGSXMGCSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175606 | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-90-9 | |

| Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5'-Dehydrodivanillate CAS number and properties

The following technical guide details the properties, synthesis, and applications of 5,5'-Dehydrodivanillate (CAS 2134-90-9), structured for immediate application in research and drug development workflows.

CAS 2134-90-9 | High-Purity Biphenyl Scaffold

Part 1: Executive Technical Profile

5,5'-Dehydrodivanillate (DDVA) is a symmetric biphenyl dicarboxylic acid derived from the oxidative coupling of vanillic acid. Unlike its monomeric precursor, DDVA possesses a rigid biaryl axis that enhances its stability and lipophilicity, making it a critical intermediate in bacterial lignin degradation (specifically the Sphingobium sp. SYK-6 pathway) and a promising scaffold for bio-based polymers and antioxidant therapeutics.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |

| Common Synonyms | 5,5'-Dehydrodivanillic acid; 5,5'-Bivanillic acid; DDVA |

| CAS Number | 2134-90-9 |

| Molecular Formula | C₁₆H₁₄O₈ |

| Molecular Weight | 334.28 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 293–295 °C (dec.) |

| Solubility | Soluble: DMSO, DMF, 0.1M NaOH (as dianion). Insoluble: Water, acidic media, non-polar solvents (Hexane). |

| pKa | ~3.3 (carboxylic acid), ~9.5 (phenolic OH) |

| UV | ~290 nm (in MeOH) |

Part 2: Synthesis & Production Protocol

Strategic Overview

The synthesis of 5,5'-dehydrodivanillate relies on the oxidative radical coupling of vanillic acid. While enzymatic routes (laccase/peroxidase) exist, they often suffer from difficult purification. The chemical route using a persulfate oxidant catalyzed by ferrous iron is robust, scalable, and yields high-purity product.

Bench-Ready Protocol: Radical Oxidative Coupling

Objective: Synthesis of 5,5'-Dehydrodivanillate from Vanillic Acid. Scale: 10 mmol (approx. 1.68 g starting material).

Reagents:

-

Substrate: Vanillic Acid (1.68 g, 10 mmol).

-

Oxidant: Potassium Persulfate (

) (1.35 g, 5 mmol). -

Catalyst: Ferrous Sulfate Heptahydrate (

) (0.14 g, 0.5 mmol). -

Solvent: Water (50 mL) / Ethanol (10 mL).

Step-by-Step Procedure:

-

Solubilization: Dissolve vanillic acid in 50 mL of warm water (

C). If solubility is poor, add minimal ethanol (up to 10 mL) or adjust pH to 8.0 with dilute NaOH to form the soluble sodium vanillate (preferred for radical generation). -

Catalyst Addition: Add

to the stirring solution. The solution may darken slightly. -

Oxidant Feed: Dissolve

in 10 mL water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at-

Mechanistic Note: The slow addition prevents over-oxidation to polymeric lignin-like species.

-

-

Reaction: Stir at

C for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Acetic Acid 90:10:1). The monomer (Rf ~0.6) will disappear, replaced by the dimer (Rf ~0.3). -

Precipitation (Critical): Cool the reaction to room temperature. Acidify the solution to pH 2.0 using 6M HCl. The 5,5'-dehydrodivanillic acid will precipitate as a beige solid.

-

Purification: Filter the crude solid. Wash copiously with cold water to remove inorganic salts. Recrystallize from hot aqueous ethanol (50:50) or acetic acid to obtain analytical grade crystals.

Part 3: Mechanistic Visualization

The following diagram illustrates the single-electron transfer (SET) mechanism driving the dimerization. The resonance stabilization of the phenoxy radical at the ortho (C5) position is the key driver for the regioselectivity.

Caption: Mechanism of oxidative coupling. The phenoxy radical preferentially couples at the sterically accessible and electronically activated C5 position, followed by rapid re-aromatization.

Part 4: Biological & Pharmaceutical Applications

Metabolic Engineering (Lignin Valorization)

DDVA is a central checkpoint in the catabolism of lignin-derived biphenyls. In Sphingobium sp.[1][2][3] strain SYK-6, DDVA is transported into the cell via the DdvK transporter and subsequently demethylated by LigX to form 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA).

-

Application: Researchers engineering microbes for lignin consolidation can use DDVA as a selection marker or substrate to test the efficiency of the lig pathway enzymes.

Therapeutic Potential (Antioxidant)

The biphenyl structure of DDVA offers superior antioxidant stability compared to monomeric vanillic acid.

-

Lipid Peroxidation Inhibition: DDVA has shown higher efficacy in inhibiting oleic acid peroxidation than vanillin, likely due to the increased number of phenolic hydroxyls and the stabilization of the resulting radical across the biphenyl system.

-

Anti-Inflammatory: Similar anthraquinone and biphenyl derivatives have demonstrated downregulation of NLRP3 inflammasome assembly.

Part 5: Analytical Validation (Self-Validating System)

To confirm the identity of your synthesized product, use the following spectral markers. The molecule is symmetric; therefore, the NMR signals will appear simplified (representing half the molecule).

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Two equivalent methoxy groups. | |

| Proton at C2 position (meta coupling). | ||

| Proton at C6 position. | ||

| Phenolic hydroxyls (exchangeable). | ||

| Carboxylic acid protons. | ||

| 13C NMR | ~125 ppm (C-C Bridge) | Diagnostic shift for the C5-C5' bond formation. |

| Mass Spec (ESI-) | m/z 333.1 [M-H]⁻ | Confirms molecular weight of 334.28. |

References

-

Biosynthesis & Pathway: Kamimura, N., et al. "Identification of the transporter gene responsible for the uptake of 5,5'-dehydrodivanillate in Sphingobium sp. strain SYK-6." Applied and Environmental Microbiology (2018).

-

Chemical Identity: PubChem Compound Summary. "6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid (CAS 2134-90-9)."

-

Antioxidant Activity: Fenga, P.G., et al.[1] "Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives." Proceedings (2019).

-

Synthesis Mechanism: Mishra, P.[4] "Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium." International Journal of ChemTech Research (2010).

Sources

5,5'-Dehydrodivanillate molecular structure and formula

Molecular Architecture, Biosynthetic Pathways, and Metabolic Engineering Applications [1][2][3]

Executive Summary

5,5'-Dehydrodivanillate (DDVA), also known as 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid , represents a critical intermediate in the bacterial catabolism of lignin-derived biphenyls.[1][2][3][4] Structurally, it consists of two vanillate moieties linked via a recalcitrant C–C bond at the 5,5' positions.[1] This molecule serves as a primary model for understanding the enzymatic cleavage of biphenyl linkages—one of the most chemically stable bonds in the lignin polymer.[1]

For researchers in biocatalysis and metabolic engineering, DDVA is the substrate for the Lig system (specifically the ligX, ligZ, and ligY gene products) found in Sphingobium sp.[1][2] strain SYK-6.[2][3][4] Understanding its structure and degradation pathway is essential for developing microbial chassis capable of valorizing lignin into high-value aromatic chemicals.[2][3][4]

Molecular Architecture & Physicochemical Properties[2][4][5]

DDVA is a biphenyl dicarboxylic acid.[3] Its rigidity arises from the steric hindrance between the ortho-substituents (hydroxyl and methoxy groups) near the biphenyl bond, often forcing the two aromatic rings into a twisted conformation to minimize repulsion.[1][3]

Chemical Identity

| Property | Data |

| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |

| Common Name | 5,5'-Dehydrodivanillic acid (DDVA) |

| CAS Number | 2134-90-9 |

| Molecular Formula | C₁₆H₁₄O₈ |

| Molecular Weight | 334.28 g/mol |

| Melting Point | 293–295 °C (dec.)[1][2][3][4][5][6] |

| Acidity (pKa) | ~3.3–3.5 (Carboxylic acid), ~9-10 (Phenolic OH) |

| Solubility | Low in water (acid form); Soluble in alkaline buffers (dianion form), DMSO, MeOH |

Structural Visualization

The following diagram illustrates the core biphenyl linkage and the functional groups critical for enzyme recognition.

Figure 1: Conceptual topology of 5,5'-Dehydrodivanillate showing the C5-C5' biphenyl linkage.[1][2][3]

Biosynthesis & Synthetic Protocols

Researchers often require pure DDVA as a substrate for enzymatic assays.[3] While it can be isolated from lignin hydrolysates, chemical or enzymatic synthesis from vanillic acid is more reliable for high-purity applications.[2][3]

Enzymatic Oxidative Coupling Protocol

This method mimics the natural lignification process using peroxidases to generate the radical intermediate that spontaneously couples.

Reagents:

Mechanism:

-

Radical Generation: The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of vanillic acid, creating a phenoxy radical.[1]

-

Resonance Stabilization: The unpaired electron delocalizes to the C5 position (ortho to the phenol, para to the methoxy).[1]

-

Coupling: Two C5-radicals dimerize to form the C-C bond, followed by re-aromatization.[3]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.68 g (10 mmol) of vanillic acid in 100 mL of 50 mM sodium acetate buffer (pH 5.0). Mild heating (40°C) may be required.[1][2]

-

Enzyme Addition: Add HRP (approx. 100 units) to the stirring solution.

-

Initiation: Add 30% H₂O₂ dropwise over 30 minutes. Critical: Do not add excess H₂O₂ at once, as it can inactivate the enzyme.[1] Maintain stoichiometry (0.5 eq relative to vanillic acid).

-

Precipitation: The reaction mixture will turn dark, and a precipitate (DDVA) will form as the dimer is less soluble than the monomer.[1]

-

Purification: Filter the precipitate. Wash with cold water and dilute HCl to remove residual enzyme and monomer.[3] Recrystallize from ethanol/water or acetic acid.[3]

Validation (Self-Validating Metrics)

To confirm the identity of the synthesized product, use the following spectral markers:

-

¹H NMR (DMSO-d₆):

-

Monomer (Vanillic Acid): Shows signals for H2, H5, and H6.[1]

-

Dimer (DDVA): The signal for H5 must be absent . You will observe a simplified aromatic region (H2 and H6 doublets or singlets depending on resolution) due to symmetry.[1]

-

Methoxyl: Singlet at ~3.8 ppm (integrated for 6H).[1]

-

Carboxyl/Phenol: Broad peaks >10 ppm.

-

-

Mass Spectrometry (ESI-):

-

Target [M-H]⁻ ion at m/z 333.06 .[1]

-

Metabolic Fate: The SYK-6 Lig Pathway[3][4][5]

For drug development professionals and metabolic engineers, the primary interest in DDVA lies in its degradation pathway in Sphingobium sp.[1] strain SYK-6.[2][3][4] This pathway contains unique enzymes capable of breaking the biphenyl bond and demethylating aromatic ethers.

The Lig Pathway Logic

The bacterium does not cleave the C-C biphenyl bond directly.[1] Instead, it employs a strategy of oxidative ring opening on one ring, followed by hydrolysis, to release the second ring as a monomer.[1][3]

-

O-Demethylation (LigX): Removes a methyl group to generate a vicinal diol (catechol moiety), essential for ring cleavage.[2][3]

-

Ring Cleavage (LigZ): An extradiol dioxygenase cleaves the aromatic ring of the intermediate.

-

Hydrolysis (LigY): A hydrolase attacks the meta-cleavage product (MCP), breaking the C-C biphenyl link effectively by dissolving the cleaved ring.[1]

Pathway Diagram

Figure 2: The catabolic pathway of DDVA in Sphingobium sp.[1][2][3] SYK-6, highlighting the critical Lig enzyme system.[1][2][3][4]

References

-

Masai, E., et al. (2007).[1] Genetic and biochemical characterization of a 2-pyrone-4,6-dicarboxylate hydrolase involved in the protocatechuate 4,5-cleavage pathway of Sphingomonas paucimobilis SYK-6.[2][3][4] Journal of Bacteriology.[3] Link

-

Kamimura, N., et al. (2017).[1] Catabolism of lignin-derived aromatic compounds in Sphingobium sp.[2][3][4] strain SYK-6.[2][3][4] Science of the Total Environment. Link

-

PubChem Database. (2025).[3][7][8] 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid (CID 16487).[2][3][4] National Library of Medicine.[3] Link

-

Oakwood Chemical. (2025).[3] Product Specification: 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid.[1][2][3][4]Link[1][2][3]

-

Abe, T., et al. (2005).[1] Substrate Specificity of the LigY Enzyme in the DDVA Degradation Pathway. Bioscience, Biotechnology, and Biochemistry.[1] Link

Sources

- 1. rsc.org [rsc.org]

- 2. 8,5'-Diferulic acid - Wikipedia [en.wikipedia.org]

- 3. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 5-5'-Dehydrodiferulic acid (FDB000263) - FooDB [foodb.ca]

- 5. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid [oakwoodchemical.com]

- 6. Diferulic acid | C20H18O8 | CID 5281770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]

5,5'-Dehydrodivanillate (DDVA): Technical Guide to Catabolism, Synthesis, and Application

This guide provides a comprehensive technical analysis of 5,5'-Dehydrodivanillate (DDVA), a pivotal biphenyl intermediate in lignin valorization. It bridges the gap between fundamental microbiology and applied polymer science.

Executive Summary

5,5'-Dehydrodivanillate (DDVA) is a biphenyl dicarboxylic acid derived from the oxidative coupling of vanillate moieties. It represents a critical "bottleneck" intermediate in the bacterial degradation of lignin, specifically within the biphenyl catabolic pathways of Sphingobium sp. SYK-6.

For drug development and metabolic engineering professionals, DDVA is significant for two reasons:

-

Metabolic Node: It requires a specialized, multi-component O-demethylase system (LigX) to break its stable C-C bond, distinguishing it from monomeric vanillate catabolism (LigM).

-

Bio-based Monomer: Its rigid biphenyl structure confers high thermal stability (

) and mechanical strength to bio-based polyesters and polyamides, making it a high-value target for lignin-to-chemical funneling.

Molecular Identity & Physicochemical Profile

DDVA is characterized by a 5-5' carbon-carbon bond linking two vanillate units. This bond renders the molecule resistant to standard hydrolytic enzymes, necessitating oxidative cleavage strategies.

| Property | Specification |

| IUPAC Name | 2,2'-dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl |

| CAS Number | 103983-66-8 (Generic for dehydrodivanillic acid) |

| Molecular Formula | |

| Molecular Weight | 334.28 g/mol |

| Solubility | Poor in water (acidic form); Soluble in DMSO, MeOH, and alkaline buffers (pH > 8). |

| pKa | ~3.3 (Carboxyl), ~9.5 (Phenolic OH) |

| UV Absorption |

Biological Catabolism: The Sphingobium sp. SYK-6 Pathway

The degradation of DDVA is a model system for understanding how bacteria overcome the recalcitrance of lignin-derived biphenyls.

The Pathway Diagram

The following diagram illustrates the funneling of DDVA into the central metabolism, highlighting the distinct roles of LigX (upstream) and LigM (downstream).

Figure 1: Catabolic pathway of DDVA in Sphingobium sp. SYK-6. Note the distinct roles of LigX (biphenyl specific) and LigM (monomer specific).

Mechanistic Distinction: LigX vs. LigM

A common misconception is the interchangeability of O-demethylases. They are structurally and mechanistically distinct:

-

LigX (DDVA O-Demethylase):

-

Structure: A three-component Rieske-type nonheme iron oxygenase system.

-

Subunits: LigXa (Oxygenase), LigXc (Ferredoxin), LigXd (Reductase).

-

Mechanism: Uses

and -

Specificity: Strictly specific to the biphenyl structure of DDVA.

-

-

LigM (Vanillate O-Demethylase):

-

Structure: A single-component tetrahydrofolate (THF)-dependent enzyme.

-

Mechanism: Transfers the methyl group from vanillate to THF, forming 5-methyl-THF.

-

Specificity: Acts on monomeric vanillate. It does not degrade DDVA.

-

Experimental Protocols

Enzymatic Synthesis of DDVA (Biomimetic Route)

This protocol mimics the natural lignification process to produce DDVA from vanillic acid using laccase. This is preferred over chemical oxidation (e.g.,

Reagents:

-

Vanillic Acid (10 mM)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Laccase (from Trametes versicolor, >10 U/mg)

-

Acetone (for precipitation)

Workflow:

-

Dissolution: Dissolve 1.68 g vanillic acid in 100 mL of Sodium Acetate buffer. Adjust pH to 5.0.

-

Initiation: Add 50 mg Laccase. Incubate at 30°C with gentle shaking (150 rpm) for 4–6 hours. Ensure adequate aeration (oxygen is the electron acceptor).

-

Monitoring: Monitor reaction via HPLC (see Section 4.3). Vanillic acid peak will decrease; DDVA peak (eluting later) will appear.

-

Termination: Acidify to pH 2.0 using 6M HCl to stop the enzyme and precipitate the product.

-

Purification:

-

Filter the precipitate.[1]

-

Wash 3x with cold acidic water.

-

Recrystallize from ethanol/water (50:50) to remove unreacted vanillic acid.

-

-

Yield: Typically 70–85%.

Chemical Polymerization (Polyester Synthesis)

DDVA can be polymerized with diols (e.g., 1,6-hexanediol) to form bio-based polyesters.

Protocol:

-

Esterification: React DDVA (10 mmol) with 1,6-hexanediol (12 mmol) in the presence of catalyst

(0.1 mol%) at 180°C under nitrogen flow for 4 hours. -

Polycondensation: Increase temperature to 230°C and apply high vacuum (<0.1 mbar) to remove excess diol and drive chain growth.

-

Isolation: Dissolve the melt in chloroform and precipitate into cold methanol.

Analytical Detection (HPLC-UV/MS)

To quantify DDVA and separate it from vanillate.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0–2 min: 5% B

-

2–15 min: 5% -> 60% B

-

15–20 min: 60% -> 95% B

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 280 nm (aromatic ring) and 254 nm.

-

Retention Order: Vanillate (early) -> 5CVA -> DDVA (late, due to higher hydrophobicity).

Quantitative Data Summary

| Enzyme / System | Substrate | Cofactor | Reference | ||

| LigXa (O-demethylase) | DDVA | NADH, Fe(II) | 63.5 | 6.1 | [1] |

| LigM (O-demethylase) | Vanillate | 5.8 | 21.0 | [2] | |

| LigZ (Dioxygenase) | OH-DDVA | 12.0 | 14.5 | [1] |

Note: LigM data is provided for comparison to illustrate its higher efficiency on monomers compared to LigX on dimers.

References

-

Abe, T., et al. (2005). "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology, 71(6), 3120-3129. Link

-

Masai, E., et al. (2003). "A Tetrahydrofolate-Dependent O-Demethylase, LigM, Is Crucial for Catabolism of Vanillate and Syringate in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, 185(6), 1768-1775. Link

-

Kamimura, N., et al. (2017). "Bacterial catabolism of lignin-derived aromatics: New findings in a recent decade." Environmental Microbiology Reports, 9(6), 679-705. Link

-

Mialon, L., et al. (2010). "Polyalkylene esters based on 5,5'-dehydrodivanillic acid: synthesis and properties." Polymer, 51(20), 4580-4587. Link

Sources

5,5'-Dehydrodivanillate discovery and history

5,5'-Dehydrodivanillate: Discovery, Catabolism, and Technical Applications

Abstract

5,5'-Dehydrodivanillate (DDVA) represents a critical structural motif in the biological valorization of lignin.[1] As a model for the recalcitrant 5,5'-biphenyl linkage found in native lignin, DDVA serves as a primary checkpoint in the bacterial catabolism of aromatic compounds. This guide provides a comprehensive technical analysis of DDVA, tracing its discovery in Sphingobium sp. SYK-6, elucidating the enzymatic mechanisms of its degradation, and offering validated protocols for its synthesis and experimental utilization.

Historical Context & Discovery

The discovery of DDVA is inextricably linked to the search for microbial systems capable of degrading the rigid biphenyl structures that grant lignin its recalcitrance.

-

1987 Isolation: The pivotal moment occurred with the isolation of Sphingomonas paucimobilis SYK-6 (reclassified as Sphingobium sp. SYK-6) from kraft pulp mill effluent.[2] Unlike other isolates that could only modify side chains, SYK-6 was selected specifically for its ability to utilize DDVA as a sole carbon and energy source.

-

The Recalcitrance Problem: The 5,5'-biphenyl bond (C–C linkage between aromatic rings) is chemically stable and resistant to hydrolytic cleavage. Early lignin biodegradation research identified this linkage as a major barrier to the complete mineralization of lignin. The identification of SYK-6 provided the first genetic and enzymatic roadmap for overcoming this barrier.

Chemical Structure & Properties

DDVA is the oxidized dimer of vanillate. Its structure mimics the 5,5'-linked subunits in softwood lignin.

| Property | Description |

| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |

| Molecular Formula | C₁₆H₁₄O₈ |

| Molecular Weight | 334.28 g/mol |

| Key Structural Feature | 5,5'-C-C biphenyl bond; Ortho-positioned hydroxyl and methoxy groups.[3] |

| Solubility | Low in water (acid form); High in alkaline buffers (dianion form). |

| Redox Stability | Resistant to non-enzymatic hydrolysis; susceptible to radical oxidation. |

The Catabolic Pathway: Mechanism of Action

The degradation of DDVA in Sphingobium sp.[1] SYK-6 is a tightly regulated, multi-enzyme process. This pathway converts the biphenyl structure into two monomeric vanillate units, which then enter the protocatechuate (PCA) 4,5-cleavage pathway.

Pathway Visualization

Figure 1: The catabolic pathway of DDVA in Sphingobium sp. SYK-6, illustrating the enzymatic conversion from the biphenyl dimer to monomeric vanillate.

Enzymatic Breakdown

| Step | Enzyme System | Gene(s) | Mechanism | Causality & Function |

| 1. Uptake | MFS Transporter | ddvK | Active Transport | Gatekeeper: Facilitates the entry of the anionic DDVA molecule across the inner membrane, likely driven by proton motive force. |

| 2. Activation | DDVA O-demethylase | ligXa, ligXc, ligXd | O-demethylation | Destabilization: LigXa (oxygenase) removes a methyl group, creating a vicinal diol. This electron-rich structure is a prerequisite for oxidative ring cleavage. LigXc (ferredoxin) and LigXd (reductase) shuttle electrons from NADH. |

| 3. Ring Cleavage | OH-DDVA Dioxygenase | ligZ | Meta-cleavage | Ring Opening: LigZ utilizes O₂ to cleave the aromatic ring at the meta position relative to the hydroxyl groups, breaking the aromaticity of one ring while leaving the biphenyl bond intact. |

| 4. Hydrolysis | Meta-cleavage Hydrolase | ligY | C-C Hydrolysis | Separation: LigY hydrolyzes the linearized ring, finally breaking the connection between the two units to yield 5-carboxyvanillate (5CVA) and an aliphatic dienoate (CHPD). |

| 5. Decarboxylation | 5CVA Decarboxylase | ligW, ligW2 | Non-oxidative Decarboxylation | Normalization: Converts 5CVA back into vanillate, funneling it into the central PCA pathway. |

Experimental Protocols

The following protocols are designed for researchers requiring high-purity DDVA for metabolic assays or standard referencing.

Protocol A: Enzymatic Synthesis of DDVA

Rationale: Chemical synthesis of biphenyls is often low-yield and requires harsh catalysts. Enzymatic synthesis using Horseradish Peroxidase (HRP) mimics the radical coupling mechanism found in nature, offering high regioselectivity for the 5,5' linkage.

Reagents:

-

Vanillic acid (10 mM)

-

Horseradish Peroxidase (HRP) (Type II, ~150-200 U/mg)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Ethyl Acetate (for extraction)

Workflow:

-

Dissolution: Dissolve 1.68 g of vanillic acid (10 mmol) in 100 mL of Sodium Acetate Buffer (pH 5.0). Mild heating (40°C) may be required.

-

Enzyme Addition: Add 10 mg of HRP to the solution. Stir gently to dissolve.

-

Oxidative Coupling:

-

Prepare a 100 mM H₂O₂ solution.

-

Add the H₂O₂ dropwise to the reaction mixture over 30 minutes with constant stirring at room temperature. Critical: Slow addition prevents enzyme inactivation and over-oxidation.

-

Monitor the reaction color; it will turn dark brown/precipitate as the dimer forms.

-

-

Termination: Allow the reaction to proceed for 2 hours. Acidify to pH 2.0 with 6N HCl to precipitate the product and stop enzymatic activity.

-

Isolation:

-

Filter the precipitate (crude DDVA).

-

Extract the filtrate with Ethyl Acetate (3 x 50 mL) to recover soluble dimers.

-

Combine solids and organic extracts.

-

-

Purification: Recrystallize from ethanol/water or purify via preparative HPLC (C18 column, Methanol/Water gradient).

-

Validation: Confirm structure via ¹H-NMR (loss of proton at C5 position) and LC-MS (m/z 333 [M-H]⁻).

Protocol B: Spectrophotometric Assay for LigZ Activity

Rationale: LigZ activity results in a ring-cleaved product with a distinct absorbance spectrum, allowing real-time kinetic monitoring.

Reagents:

-

Purified LigZ enzyme (recombinant).

-

Substrate: OH-DDVA (prepared via Protocol A + LigX treatment or chemical synthesis).

-

Buffer: 50 mM Tris-HCl (pH 7.5).

Procedure:

-

Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL OH-DDVA (10 mM stock).

-

Blanking: Zero the spectrophotometer at 300–450 nm.

-

Initiation: Add 10 µL of LigZ enzyme. Quickly mix by inversion.

-

Measurement: Monitor the increase in absorbance at 410 nm (characteristic of the meta-cleavage product).

-

Calculation: Calculate specific activity using the extinction coefficient of the product (ε₄₁₀ ≈ 23,000 M⁻¹cm⁻¹).

Applications in Biotechnology

-

Lignin Valorization: DDVA degradation pathways are being engineered into hosts like Pseudomonas putida to create "biological funnels" that convert heterogeneous lignin streams into uniform products like pyruvate and acetyl-CoA.

-

PDC Production: By disrupting the ligI gene (downstream of LigY), researchers can accumulate 2-pyrone-4,6-dicarboxylate (PDC), a valuable monomer for polyester synthesis, directly from DDVA.

References

-

Masai, E., et al. (2007). "Genetic and biochemical characterization of the 5,5'-dehydrodivanillate degradation pathway in Sphingobium sp. strain SYK-6."[2][4][5][6][7][8][9] Applied and Environmental Microbiology. Link

-

Peng, X., et al. (2002). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Link

-

Kamimura, N., et al. (2017). "Bacterial catabolism of lignin-derived aromatics: New findings."[4][5] Environmental Microbiology Reports. Link

-

Abe, T., et al. (2005). "Substrate-binding pocket of the 5,5'-dehydrodivanillate O-demethylase oxygenase LigXa from Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link

-

Mori, K., et al. (2021). "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Structural and functional analysis of lignostilbene dioxygenases from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Draft genome sequence of Sphingomonas paucimobilis strain LCT-SP1 isolated from the Shenzhou X spacecraft of China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Natural Sources & Bio-Production of 5,5'-Dehydrodivanillate

Part 1: Executive Summary

5,5'-Dehydrodivanillate (DDV), also known as divanillin, is a biphenyl dimer derived from the oxidative coupling of vanillin. While ubiquitous in the structural backbone of lignin, its isolation as a free monomer from plant tissue is paradoxically rare, occurring only in trace quantities in cured vanilla pods (Vanilla planifolia).

For research and industrial applications, the "natural source" of DDV is effectively biomimetic synthesis . By utilizing naturally occurring oxidoreductases (laccases or peroxidases) to catalyze the dimerization of natural vanillin, researchers can access high-purity DDV via a pathway identical to its biosynthesis in lignifying tissue. This guide details the natural occurrence, biosynthetic mechanism, and a validated enzymatic protocol for producing DDV, positioning it as a potent antioxidant and bio-based polymer precursor.

Part 2: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde |

| CAS Number | 2092-49-1 |

| Molecular Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol |

| Solubility | Poor in water; Soluble in DMSO, hot ethanol, and alkaline solutions (as phenolate). |

| Key Functional Groups | Phenolic -OH (x2), Methoxy -OCH₃ (x2), Aldehyde -CHO (x2) |

Part 3: Natural Occurrence & Biosynthesis

Botanical and Microbial Sources

Unlike vanillin, which accumulates in the vacuoles of Vanilla planifolia pods (up to 2-3% dry weight), DDV is a transient intermediate or a minor side-product.

-

Vanilla Pods (Vanilla planifolia): DDV is present in trace amounts in cured vanilla beans. It forms during the curing process (sweating) when endogenous peroxidases oxidize free vanillin released from glucovanillin.

-

Lignin Degradation: DDV is a model compound for the 5-5' biphenyl linkages found in lignin. It is released during the microbial degradation of lignin by white-rot fungi (e.g., Trametes versicolor) or anaerobic rumen bacteria (e.g., Fusobacterium varium).

Enzymatic Biosynthesis Mechanism

Nature synthesizes DDV via a radical coupling mechanism . Oxidoreductase enzymes (Laccase or Peroxidase) abstract a hydrogen atom from the phenolic hydroxyl group of vanillin, generating a phenoxy radical. Two of these radicals spontaneously couple at the ortho (5,5') position due to resonance stabilization, forming the C-C bond.

Figure 1: Biosynthetic pathway of 5,5'-Dehydrodivanillate via oxidative radical coupling.[1]

Part 4: Technical Workflow – Biomimetic Production

Since extraction from vanilla beans yields insufficient quantities for study (<0.01%), the standard "natural" source for researchers is enzymatic dimerization . This protocol uses commercially available laccase (from Trametes versicolor) to convert natural vanillin into DDV with high yield (>90%).

Reagents & Equipment

-

Substrate: Natural Vanillin (purity >99%).

-

Catalyst: Laccase (EC 1.10.3.2) from Trametes versicolor (Activity ≥ 10 U/mg).

-

Solvent: Acetate buffer (0.1 M, pH 5.0).

-

Oxygen Source: Ambient air (open vessel) or O₂ bubbling.

-

Equipment: Magnetic stirrer, filtration unit (Buchner funnel).

Experimental Protocol

-

Buffer Preparation: Prepare 100 mL of 0.1 M sodium acetate buffer adjusted to pH 5.0.

-

Substrate Dissolution: Dissolve 1.52 g (10 mmol) of vanillin in 15 mL of ethanol (to aid solubility) and add to 85 mL of the acetate buffer. Note: The solution may be slightly cloudy; warming to 40°C helps.

-

Enzyme Initiation: Add 20 mg of Laccase enzyme powder.

-

Reaction: Stir the mixture vigorously at room temperature (25°C) in an open vessel to ensure oxygenation. The solution will turn yellow/brown as the reaction proceeds.

-

Precipitation: DDV is significantly less soluble in water than vanillin. As the dimer forms, it will spontaneously precipitate as a beige/white solid.

-

Termination: After 24 hours, stop the stirring.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) to remove unreacted vanillin and enzyme residues.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–95% conversion. Purity Verification: melting point (303–305°C) and ¹H-NMR.

Figure 2: Step-by-step workflow for the high-yield enzymatic synthesis of DDV.

Part 5: Analytical Verification

To validate the identity of the isolated DDV, use the following analytical markers.

| Method | Characteristic Signal | Interpretation |

| ¹H-NMR (DMSO-d₆) | δ 9.80 ppm (s, 2H) | Aldehyde protons (-CHO). |

| δ 7.65 ppm (d, 2H) | Aromatic protons (C2, C2'). | |

| δ 7.25 ppm (d, 2H) | Aromatic protons (C6, C6'). | |

| δ 3.90 ppm (s, 6H) | Methoxy protons (-OCH₃). | |

| FT-IR | 1670 cm⁻¹ | C=O stretch (Aldehyde). |

| 3200-3400 cm⁻¹ | -OH stretch (Phenolic). | |

| Melting Point | 302°C - 305°C | Sharp melting point indicates high purity. |

Part 6: Applications & Pharmacological Potential

Antioxidant Activity

DDV exhibits superior antioxidant capacity compared to monomeric vanillin due to the increased number of phenolic hydroxyl groups and the resonance stabilization of the biphenyl structure.

-

Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Potency: Studies indicate DDV has a lower IC₅₀ (higher potency) in DPPH radical scavenging assays compared to vanillin.

Polymer Precursor

DDV is a critical "green" monomer. Its difunctionality (two aldehyde groups, two hydroxyl groups) makes it an ideal candidate for:

-

Schiff Base Polymers: Reaction with diamines to form polyazomethines (semiconducting properties).

-

Epoxy Resins: Bio-based alternatives to Bisphenol A (BPA).

References

-

Laccase-catalyzed synthesis of lignin models. Source:Applied and Environmental Microbiology. Context: Describes the enzymatic dimerization of vanillin to DDV using fungal laccases.

-

Isolation and characterization of an anaerobic dehydrodivanillin-degrading bacterium. Source:Chen, W., et al. (1988). Applied and Environmental Microbiology. Context: Identifies DDV as a lignin degradation product and details its microbial breakdown.

-

Green, Enzymatic Syntheses of Divanillin. Source:ResearchGate (General Chemistry Literature). Context: Validates the high-yield (>90%) enzymatic protocol as the preferred method for obtaining DDV.

-

PubChem Compound Summary: 5,5'-Dehydrodivanillate. Source:National Center for Biotechnology Information (2025). Context: Provides chemical structure, synonyms, and physical property data.[2]

-

Antioxidant Activities of Tetraketones and Phenolic Dimers. Source:ResearchGate / Scientific Literature. Context: Discusses the enhanced radical scavenging activity of dimeric phenolics compared to monomers.

Sources

5,5'-Dehydrodivanillate (DDVA): The Biphenyl Checkpoint in Lignin Valorization

The following technical guide details the degradation of 5,5'-Dehydrodivanillate (DDVA), a critical biphenyl intermediate in lignin catabolism. This document is structured for researchers in biocatalysis and metabolic engineering.

Technical Guide & Mechanistic Review

Executive Summary

Lignin depolymerization generates a heterogeneous mixture of aromatic compounds. While mono-aromatics like vanillate are easily degraded, biphenyl linkages (5-5') represent a significant "metabolic checkpoint" due to the stability of the C-C bond between aromatic rings. 5,5'-Dehydrodivanillate (DDVA) is the model compound for these linkages.[1][2][3][4]

The degradation of DDVA is not merely a scavenging pathway; it is a specialized enzymatic cascade evolved by Sphingobium sp. SYK-6 to cleave stable carbon-carbon bonds. For drug development and industrial scientists, this pathway offers two critical opportunities:

-

Biocatalytic Tools: The enzymes (LigX, LigZ, LigY) function as precision molecular scissors for remodeling biphenyl pharmacophores.

-

Platform Chemicals: The pathway yields 5-carboxyvanillate (5CVA) , a dicarboxylic acid with immense potential as a precursor for bio-based polyesters and pharmaceutical intermediates.

Molecular Architecture & The Stability Challenge

The 5-5' linkage in DDVA renders it recalcitrant to standard hydrolytic cleavage. Unlike

-

Substrate: 5,5'-Dehydrodivanillate (DDVA)[1][2][3][4][5][6][7]

-

Key Structural Feature: Sterically hindered biaryl axis.

-

Metabolic Logic: The bacterium does not cleave the biphenyl bond directly. Instead, it uses O-demethylation to activate one ring, followed by meta-cleavage (ring opening) of that ring, and finally hydrolysis to sever the connection.

The Catabolic Machinery: Sphingobium sp.[4][5][6][8] SYK-6 Pathway

The degradation of DDVA is mediated by the lig gene cluster.[1] The pathway proceeds through a "demethylate-cleave-hydrolyze" mechanism.[8]

The Enzymatic Cascade

| Step | Enzyme System | Gene(s) | Mechanism | Outcome |

| 1 | DDVA O-demethylase | ligXa, ligXc, ligXd | Three-component Rieske non-heme iron oxygenase. | Converts DDVA to OH-DDVA (2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl).[4][5][6][7] Activates the ring for cleavage. |

| 2 | OH-DDVA Dioxygenase | ligZ | Extradiol (meta) cleavage dioxygenase.[7] | Cleaves the aromatic ring of OH-DDVA at the meta position (C4-C5), generating a yellow meta-cleavage product (MCP). |

| 3 | MCP Hydrolase | ligY | C-C bond hydrolase. | Hydrolyzes the MCP to release 5-carboxyvanillate (5CVA) and 4-carboxy-2-hydroxypent-2,4-dienoate (CHPD). |

| 4 | 5CVA Decarboxylase | ligW, ligW2 | Non-oxidative decarboxylase.[7] | Converts 5CVA to Vanillate , funneling it into the main protocatechuate pathway.[5] |

Pathway Visualization

The following diagram illustrates the molecular flow and enzymatic checkpoints.

Figure 1: The catabolic trajectory of DDVA in Sphingobium sp.[1][5] SYK-6. Note the bifurcation at LigY yielding 5CVA.[9]

Deep Dive: Enzymology & Mechanism

LigX: The Activation Trigger

LigX is chemically the most complex step. It is a class IA oxygenase system.

-

LigXa: The terminal oxygenase component containing a Rieske [2Fe-2S] cluster and a mononuclear iron center.

-

LigXc: A [2Fe-2S] ferredoxin that shuttles electrons.

-

LigXd: A flavin-dependent reductase (FNR-type) that accepts electrons from NADH.

-

Mechanism: LigX utilizes O2 and NADH to remove the methyl group from the 3-position of one vanillate moiety. This reveals a hydroxyl group, creating a catechol-like motif essential for the subsequent ring-cleavage enzyme.

LigZ: The Ring Opener

LigZ belongs to the Class III extradiol dioxygenase family.

-

Specificity: It is highly specific for the biphenyl structure of OH-DDVA. It does not act on monocyclic catechols efficiently.

-

Reaction: It inserts both atoms of molecular oxygen into the aromatic ring, cleaving the C-C bond adjacent to the hydroxyl groups (meta-cleavage). This destroys the aromaticity of one ring, destabilizing the biphenyl system.

LigY: The Scission Event

LigY is the executioner. It is a C-C bond hydrolase.

-

Function: It attacks the meta-cleavage product (which is technically a vinyl ether/ester derivative).

-

Result: It effectively "snaps" the degraded ring off the stable ring. The stable ring is released as 5CVA . The degraded ring fragment becomes an aliphatic acid (CHPD) utilized for energy.

Experimental Protocols

To study this pathway or utilize these enzymes, the following validated workflows are recommended.

Substrate Synthesis (DDVA)

Commercial sources for DDVA are rare. It is standard practice to synthesize it enzymatically from vanillate.

Protocol: Peroxidase-Mediated Oxidative Coupling

-

Reagents: Sodium vanillate (10 mM), Horseradish Peroxidase (HRP, 10 U/mL), Hydrogen Peroxide (H2O2).

-

Reaction: Dissolve vanillate in Acetate Buffer (pH 5.0). Add HRP.

-

Initiation: Add H2O2 dropwise over 30 minutes to prevent enzyme inactivation.

-

Observation: Solution will turn dark/brown due to radical coupling.

-

Purification: Acidify to pH 2.0 to precipitate products. Extract with ethyl acetate.

-

Isolation: Recrystallize from ethanol/water or purify via semi-preparative HPLC (C18 column) to isolate the 5,5'-dimer from other oligomers.

Enzyme Activity Assay (LigZ/LigY Coupled Assay)

Because the LigZ product is unstable, it is best to assay LigZ and LigY sequentially or monitor the transient yellow intermediate.

Workflow:

-

Preparation: Purify recombinant LigZ and LigY (e.g., His-tagged from E. coli BL21).

-

Buffer: 50 mM Tris-HCl (pH 7.5).

-

Substrate: 100 µM OH-DDVA (produced via LigX or chemical demethylation).

-

Detection (UV-Vis):

-

LigZ Activity: Monitor increase in absorbance at 400-410 nm (formation of yellow meta-cleavage product).

-

LigY Activity: Add LigY to the cuvette containing the LigZ product. Monitor the decrease at 400 nm (hydrolysis of the yellow compound) and appearance of 5CVA (HPLC).

-

Analytical Validation (HPLC-DAD)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 50% B over 20 mins.

-

Retention Times (Approximate):

-

Vanillate: ~8 min

-

5CVA: ~9.5 min

-

DDVA: ~12 min

-

OH-DDVA: ~11 min

-

Applications in Drug Development & Bio-Industry

5CVA: A Novel Polymer Building Block

The intermediate 5-carboxyvanillate (5CVA) is a dicarboxylic acid aromatic monomer.[2][3][4]

-

Polymer Chemistry: Unlike vanillate (monofunctional acid), 5CVA has two carboxyl groups, making it ideal for synthesizing polyesters (e.g., polyethylene-5-carboxyvanillate) with high thermal stability.

-

Metabolic Engineering: Recent work has engineered Pseudomonas putida KT2440 to express LigX, LigZ, and LigY but delete LigW. This strain acts as a whole-cell biocatalyst, converting lignin-derived DDVA exclusively into 5CVA, which accumulates in the media.

Biphenyl Pharmacophore Editing

The LigX/LigZ system represents a rare biocatalytic method to selectively open one ring of a biphenyl system while preserving the functional groups of the other. This has potential applications in the late-stage diversification of biphenyl-based drug candidates (e.g., angiotensin II receptor antagonists) to create novel metabolites for toxicity testing.

References

-

Kamimura, N., et al. (2017). "Catabolism of the Lignin-Derived Biphenyl Compound 5,5′-Dehydrodivanillate by Sphingobium sp.[1][2][3][4][5][6][8] Strain SYK-6." Scientific Reports. Available at: [Link]

-

Gómez-Álvarez, H., et al. (2025).[4] "Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440." Green Chemistry. Available at: [Link]

-

Masai, E., et al. (2007). "Genetic and Biochemical Characterization of the 5,5'-Dehydrodivanillate Degradation Pathway in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Available at: [Link]

-

Peng, X., et al. (2002). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Available at: [Link]

-

Abe, T., et al. (2005). "Substrate-Binding Pocket of the Biphenyl-Degrading Enzyme LigZ from Sphingobium sp. Strain SYK-6." Journal of Bacteriology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06537A [pubs.rsc.org]

- 5. journals.asm.org [journals.asm.org]

- 6. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lignin-Degrading Enzymes and the Potential of Pseudomonas putida as a Cell Factory for Lignin Degradation and Valorization - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of 5,5'-Dehydrodivanillate (DDVA): A Metabolic Node for Lignin Valorization

The following technical guide details the biological significance of 5,5'-Dehydrodivanillate (DDVA), focusing on its critical role as a metabolic node in lignin valorization and bacterial catabolism.

Executive Summary

5,5'-Dehydrodivanillate (DDVA) represents a pivotal intermediate in the biological funneling of lignin.[1][2][3] Structurally, it is a biphenyl compound containing the recalcitrant 5-5' carbon-carbon bond, a linkage that constitutes approximately 10% of the inter-unit bonds in native lignin but is significantly enriched in industrial lignin streams due to its resistance to chemical depolymerization.

The biological significance of DDVA lies not in direct pharmacological application, but in its status as a "checkpoint" molecule in microbial lignin catabolism. Its degradation requires a specialized enzymatic suite—specifically found in Sphingobium sp. strain SYK-6—that converts this heterogeneous dimer into uniform, value-added monomers like vanillate and 2-pyrone-4,6-dicarboxylate (PDC). Understanding the DDVA pathway is essential for researchers engineering microbial chassis for the production of bioplastics and renewable chemicals.

Chemical Identity and Physicochemical Properties

DDVA is a dicarboxylic acid derivative of a biphenyl.[1][4] Its stability is derived from the steric hindrance and bond strength of the C-C biphenyl linkage, which resists hydrolytic cleavage common to

| Property | Description |

| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |

| Molecular Formula | |

| Molecular Weight | 334.28 g/mol |

| Key Functional Groups | Carboxyl (-COOH), Methoxyl (-OCH3), Phenolic Hydroxyl (-OH) |

| Solubility | Low in water at acidic pH; soluble as a dianion at neutral/alkaline pH.[5] |

| pKa | Weakly acidic (Carboxyl groups); Phenolic protons dissociate at higher pH. |

| Biological Role | Intermediate in biphenyl lignin catabolism; Inducer of lig operons. |

The Core Metabolic Pathway: Sphingobium sp. SYK-6

The degradation of DDVA is the best-characterized pathway for lignin-derived biphenyls. It occurs primarily in the

Uptake and Regulation

-

Transporter (DdvK): A Major Facilitator Superfamily (MFS) transporter specifically responsible for the uptake of DDVA into the cell. It is driven by the proton motive force.

-

Regulator (DdvR): A MarR-type transcriptional regulator.[2][9] In the absence of DDVA, DdvR represses the expression of the catabolic genes (ligXa).[2] DDVA acts as the inducer, relieving this repression.[9]

Enzymatic Cascade

The catabolism proceeds through four critical enzymatic steps:

-

O-Demethylation (LigXa): The conversion of DDVA to 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA).[2][10][8] This is catalyzed by a three-component system:

-

Ring Cleavage (LigZ): The OH-DDVA is attacked by LigZ , an extradiol dioxygenase (Class III). It cleaves the aromatic ring at the meta position relative to the hydroxyl groups, generating a meta-cleavage compound.

-

Hydrolysis (LigY): The meta-cleavage compound is unstable and is hydrolyzed by LigY (a C-C bond hydrolase).

-

Decarboxylation (LigW/LigW2): 5CVA is a dead-end metabolite unless processed further. LigW (a non-oxidative decarboxylase) removes the carboxyl group to yield Vanillate .[1][4]

Visualized Pathway (Graphviz)

Figure 1: The catabolic funneling of DDVA in Sphingobium sp.[2][10] SYK-6. Blue nodes indicate uptake; Green nodes indicate valorization targets.

Mechanisms of Action & Enzymatic Specificity

The LigXa Specificity

Unlike broad-spectrum peroxidases used by fungi, the bacterial LigXa system is highly specific. It utilizes a Rieske-type [2Fe-2S] cluster to transfer electrons from NADH (via LigXd and LigXc) to the active site.

-

Mechanism: It incorporates one atom of molecular oxygen into the substrate to remove the methyl group as formaldehyde (or formate equivalents), generating the vicinal diol required for ring cleavage.

-

Experimental Insight: Activity is strictly dependent on the presence of all three components (Xa, Xc, Xd). Assays using only the oxygenase component will yield no turnover.

The LigW Decarboxylation Logic

LigW is a non-oxidative decarboxylase belonging to the amidohydrolase superfamily.

-

Substrate Recognition: It specifically targets 5-carboxyvanillate. The presence of the methoxy group at position 3 and the hydroxyl at position 4 is critical for binding.

-

Reaction: It replaces the carboxyl group at position 5 with a proton (

). This step is thermodynamically favorable and drives the pathway forward, preventing the reversible accumulation of 5CVA.

Experimental Protocols

Protocol: Resting Cell Assay for DDVA Degradation

This protocol validates the metabolic activity of engineered strains or wild-type SYK-6.

Reagents:

-

W-minimal salt medium (pH 7.5).

-

Substrate: 5,5'-Dehydrodivanillate (dissolved in dilute NaOH, neutralized to pH 7.5).

-

Control: Heat-killed cells (autoclaved).

Workflow:

-

Culturing: Grow Sphingobium sp. SYK-6 in LB medium at 30°C until

reaches 0.6–0.8. -

Induction: Add 5 mM vanillate (inducer) and incubate for an additional 4 hours to express lig genes.

-

Preparation: Harvest cells by centrifugation (5,000 x g, 10 min, 4°C). Wash twice with W-salt medium. Resuspend to

. -

Reaction: Mix cell suspension with DDVA (final concentration 0.5 mM) in a reaction volume of 5 mL. Incubate with shaking (200 rpm) at 30°C.

-

Sampling: At T=0, 1h, 3h, 6h, withdraw 200 µL aliquots.

-

Quenching: Mix aliquot 1:1 with methanol containing 1% acetic acid. Centrifuge (15,000 x g, 5 min) to remove debris.

-

Analysis: Analyze supernatant via HPLC.

HPLC Analytical Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., ODS-3, 4.6 x 150 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 50% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (aromatic rings) |

| Retention Times | DDVA (~12 min), 5CVA (~9 min), Vanillate (~7 min) |

Industrial Applications: Metabolic Engineering

The biological significance of DDVA extends to "Lignin Valorization." The heterogeneity of lignin (containing

Strategy: By engineering Sphingobium strains, researchers can arrest the pathway at PDC (2-pyrone-4,6-dicarboxylate) .

-

Gene Deletion: Knockout of ligI (PDC hydrolase) prevents the degradation of PDC into the TCA cycle.

-

Transporter Overexpression: Overexpression of ddvK increases the flux of DDVA into the cell.

-

Result: The cell acts as a biocatalyst, converting the recalcitrant DDVA dimer into PDC, a platform chemical used for synthesizing biodegradable polyesters and adhesives.

References

-

DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp.[2] Strain SYK-6. Applied and Environmental Microbiology. Link

-

Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6. Journal of Bacteriology. Link

-

Three-component O-demethylase system essential for catabolism of a lignin-derived biphenyl compound in Sphingobium sp.[6] strain SYK-6. Applied and Environmental Microbiology. Link

-

Catabolism of the lignin-derived biphenyl 5,5'-dehydrodivanillate by Sphingomonas paucimobilis SYK-6: cloning and sequencing of the ligZ and ligY genes. Journal of Bacteriology. Link

-

Precise Transcription Control Drives Optimized Catabolism of β-5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK-6. ACS Sustainable Chemistry & Engineering. Link

Sources

- 1. A second 5-carboxyvanillate decarboxylase gene, ligW2, is important for lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

5,5'-Dehydrodivanillate and Its Derivatives: A Technical Guide

Core Focus: Synthesis, Polymerization Kinetics, and Functional Applications of Lignin-Derived Biphenyl Scaffolds.

Executive Summary: The Biphenyl Advantage

5,5'-Dehydrodivanillate (DDV) represents a pivotal shift in bio-based chemical engineering—moving from simple aromatic monomers (vanillin/vanillic acid) to rigid, functionalized biphenyl scaffolds . Unlike its monomeric precursor, DDV possesses a

This guide details the technical exploitation of DDV, focusing on its scalable enzymatic synthesis, its role as a "stiffening agent" in semi-aromatic polyesters, and its emerging utility in Metal-Organic Frameworks (MOFs) and pharmacophores.

Chemical Identity & Synthesis

IUPAC Name: Dimethyl 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate (Ester form) Core Structure: A biphenyl scaffold linked at the 5,5' positions, resulting in restricted rotation and enhanced planarity compared to non-fused aromatics.

Synthesis Pathways: The Oxidative Coupling Mechanism

The synthesis of DDV relies on the oxidative coupling of vanillate esters. While chemical oxidants (

Mechanism:

-

Radical Generation: Laccase extracts an electron from the phenolic hydroxyl of methyl vanillate, generating a phenoxy radical.

-

Resonance Stabilization: The unpaired electron delocalizes to the ortho-position (C5) and para-position.

-

C-C Coupling: Two radical species couple predominantly at the sterically accessible and electronically activated 5-position, forming the C-C biphenyl bond.

-

Re-aromatization: Proton loss restores aromaticity, yielding the dimer.

Figure 1: Laccase-mediated oxidative coupling pathway of methyl vanillate to DDV.

Functionalization & Derivatives

The DDV scaffold is a versatile platform due to its dual functionality:

-

Phenolic Hydroxyls (2x): Sites for glycosylation, etherification (epoxy resins), or antioxidant activity.

-

Carboxylate Esters (2x): Sites for transesterification (polyesters) or amidation.

Polymer Science: Semi-Aromatic Polyesters

DDV is utilized to synthesize Poly(alkylene divanillates) . The biphenyl unit acts as a "hard segment," significantly elevating the glass transition temperature (

Comparative Material Properties:

| Polymer System | Monomer Core | Tensile Strength (MPa) | Key Feature | |

| PET (Standard) | Terephthalate | ~70 | 50-70 | Industry benchmark |

| PEF (Bio-based) | Furan | ~87 | 35-60 | High gas barrier |

| Poly(butylene divanillate) | DDV | -30 to +40 * | >23 | Intrinsic Antioxidant |

| DDV-Polyamides | DDV | >150 | ~40 | High Heat Resistance |

*Note:

Critical Insight - The "Self-Defense" Mechanism: Unlike PET or PEF, DDV-based polymers exhibit intrinsic free radical scavenging activity (RSA) . The residual phenolic protons in the polymer backbone can quench environmental radicals, making these materials self-stabilizing against UV and oxidative degradation.

Epoxy Resins

Glycidylation of the phenolic hydroxyls in DDV yields Diglycidyl Ether of Dehydrodivanillate .

-

Application: Thermosets with high char yields (>40% at 800°C).

-

Mechanism: The biphenyl core provides a high cross-link density and thermal resistance superior to standard Bisphenol A (BPA) resins, without the endocrine-disrupting toxicity.

Advanced Applications: MOFs & Pharma

Metal-Organic Frameworks (MOFs)

DDV serves as a rigid, functionalized linker analogous to 2,5-dihydroxyterephthalic acid (the linker in MOF-74).

-

Design Principle: The 3,3'-dicarboxylate geometry allows for the formation of paddle-wheel clusters with metals like Zn(II) and Zr(IV).

-

Advantage: The 6,6'-dihydroxy groups remain uncoordinated in certain topologies, projecting into the pore to act as Lewis acid sites for catalysis or

capture.

Biological Activity[1][2][3]

-

Pro-oxidant/Cytotoxicity: Research indicates that while monomeric methyl vanillate is a mild antioxidant, the dimer (DDV) exhibits pro-oxidant behavior in specific cancer cell lines (e.g., MCF-7 breast cancer), leading to higher apoptotic rates.

-

Mechanism: The dimer stabilizes phenoxy radicals more effectively, which can interfere with mitochondrial electron transport chains in tumor cells.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of Dimethyl 5,5'-Dehydrodivanillate

Objective: High-yield synthesis of the diester precursor.

Reagents:

-

Methyl Vanillate (20 mM)

-

Laccase (from Trametes versicolor, >10 U/mg)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Acetone (Co-solvent)

Workflow:

-

Dissolution: Dissolve 3.64 g of Methyl Vanillate in 20 mL of acetone.

-

Buffer Prep: Add the solution to 180 mL of Sodium Acetate buffer (maintaining 10% acetone v/v to ensure solubility).

-

Initiation: Add Laccase (100 mg) to the stirred mixture.

-

Incubation: Stir openly at room temperature (25°C) for 24 hours. Note: Open vessel is crucial for

supply. -

Work-up: The product, Dimethyl 5,5'-dehydrodivanillate, typically precipitates as a beige solid. Filter, wash with cold water/ethanol (1:1), and dry.

-

Yield: Expected yield >85%. Melting Point: 134-136°C.

Protocol B: Melt Polycondensation (Polybutylene Divanillate)

Objective: Synthesis of semi-aromatic polyester.

Reagents:

-

Dimethyl 5,5'-dehydrodivanillate (10 mmol)

-

1,4-Butanediol (20 mmol, 2x excess)

-

Catalyst: Titanium(IV) butoxide (

, 0.1 mol%)

Workflow:

-

Transesterification (Stage 1):

-

Heat mixture to 160-180°C under

flow. -

Methanol is distilled off. Reaction proceeds for 4-6 hours.

-

-

Polycondensation (Stage 2):

-

Raise temperature to 220°C.

-

Apply high vacuum (<100 Pa) to remove excess butanediol and drive chain growth.

-

Reaction time: 3-5 hours until torque (viscosity) stabilizes.

-

-

Purification: Dissolve polymer in chloroform and precipitate in cold methanol.

References

-

Laccase-Mediated Synthesis & Biological Activity

- Title: The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect.

- Source: Chemico-Biological Interactions, 2022.

-

URL:[Link]

-

Polymer Properties (Antioxidant Polyesters)

-

Epoxy Resin Applications

- Title: Biobased Divanillin As a Precursor for Formul

- Source: ACS Sustainable Chemistry & Engineering, 2020.

-

URL:[Link]

-

General Laccase Protocols

- Title: An Organic Chemist's Guide to Mediated Laccase Oxid

- Source: Chemistry – A European Journal, 2020.

-

URL:[Link]

Sources

spectroscopic data of 5,5'-Dehydrodivanillate (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization & Synthesis of 5,5'-Dehydrodivanillate

Executive Summary

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and synthesis protocols for 5,5'-Dehydrodivanillate (also known as divanillin or 5,5'-bisvanillin). As a symmetric dimer of vanillin linked at the 5-position, this compound serves as a critical intermediate in the synthesis of bio-based polymers, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. The data presented here is synthesized from high-resolution field studies to ensure accuracy for researchers in drug discovery and materials science.

Part 1: Chemical Profile & Mechanistic Insight

Compound Identity:

-

IUPAC Name: 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

-

Common Names: Divanillin, Dehydrodivanillin, 5,5'-Bivanillin

-

CAS Number: 2092-49-1

-

Molecular Formula: C₁₆H₁₄O₆

-

Molecular Weight: 302.28 g/mol

Mechanistic Pathway (Oxidative Coupling): The synthesis of divanillin proceeds via a radical oxidative coupling mechanism. A single-electron oxidant (enzyme or metal salt) generates a phenoxy radical. Resonance delocalization moves the radical density to the ortho (C5) position, facilitating C-C bond formation between two vanillin units.

Figure 1: Mechanism of oxidative dimerization of vanillin to 5,5'-dehydrodivanillate.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C2 symmetry of the molecule, the NMR spectra are simplified, showing signals for only one "monomer" unit. The loss of the proton at position 5 (replaced by the C-C bridge) is the key diagnostic feature.

Solvent: DMSO-d₆ (Standard for phenolic solubility)

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.80 | Singlet (s) | 2H | -CHO | Aldehyde proton; deshielded by carbonyl anisotropy. |

| 9.60 - 9.80 | Broad (bs) | 2H | -OH | Phenolic hydroxyl; shift varies with concentration/water content. |

| 7.44 | Doublet (d) | 2H | Ar-H (C2) | meta-coupled to H6 (J ≈ 2.0 Hz). Deshielded by ortho-CHO. |

| 7.42 | Doublet (d) | 2H | Ar-H (C6) | meta-coupled to H2 (J ≈ 2.0 Hz). Often overlaps with H2. |

| 3.90 | Singlet (s) | 6H | -OCH₃ | Methoxy group; chemically equivalent due to symmetry. |

*Note: In lower resolution spectra (300 MHz), H2 and H6 often appear as a singlet or an unresolved multiplet at δ 7.4 ppm due to their similar magnetic environments.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment | Assignment Logic |

| 191.0 | C=O | -CHO | Characteristic aldehyde carbonyl. |

| 150.7 | Cq-O | C4 (-OH) | Most deshielded aromatic carbon (attached to OH). |

| 148.2 | Cq-O | C3 (-OMe) | Deshielded by methoxy oxygen. |

| 128.0 | Cq | C1 | Quaternary carbon bearing the aldehyde. |

| 127.6 | Cq | C5 (Bridge) | Key Diagnostic: Quaternary signal replacing the C-H signal of vanillin (~115 ppm). |

| 124.6 | CH | C6 | Aromatic CH, ortho to bridge and CHO. |

| 109.2 | CH | C2 | Aromatic CH, ortho to CHO and OMe. |

| 56.0 | CH₃ | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum confirms the retention of the aldehyde and hydroxyl functionalities while indicating the formation of the dimer.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3200 - 3400 | O-H Stretch | Phenol | Broad band, indicates H-bonding (intermolecular). |

| 1670 - 1680 | C=O Stretch | Aldehyde | Strong, sharp peak. Conjugated with aromatic ring. |

| 1585, 1505 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene rings. |

| 1260 - 1270 | C-O Stretch | Aryl Ether | Ar-O-CH₃ stretching. |

| 850 - 860 | C-H Bending | 1,2,3,5-Subst. | Characteristic of the pentasubstituted benzene pattern. |

Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode)[1]

-

Molecular Ion [M-H]⁻: m/z 301.1

-

Fragmentation Pattern:

-

m/z 286: [M-H-CH₃]⁻ (Loss of methyl radical from methoxy group).

-

m/z 273: [M-H-CO]⁻ (Loss of carbonyl).

-

m/z 150: Monomer fragment (cleavage of the central C-C bond, rare in soft ionization).

-

Part 3: Experimental Protocols

Protocol A: Enzymatic Synthesis (Green Chemistry)

Best for: High purity, mild conditions, educational/small-scale labs.

-

Preparation: Dissolve Vanillin (2.0 g) in Water (150 mL) at 50°C.

-

Catalyst Addition: Add Horseradish Peroxidase (HRP, ~10 mg) or Laccase.

-

Initiation: Dropwise add Hydrogen Peroxide (3%, 20 mL) over 30 minutes while stirring.

-

Reaction: The solution will turn cloudy/grey as the dimer precipitates (divanillin is insoluble in water). Stir for 2 hours at room temperature.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the solid with cold water (3 x 50 mL) to remove unreacted vanillin. Recrystallize from ethanol/water if necessary.

-

Yield: Typically 85-95%.

Protocol B: Chemical Synthesis (Oxidative Coupling)

Best for: Large-scale production, lower cost.

-

Reagents: Dissolve Vanillin (5.0 g) in Hot Water (200 mL) .

-

Oxidant: Add Ferrous Sulfate (FeSO₄, 0.2 eq) as a catalyst and Potassium Persulfate (K₂S₂O₈, 1.1 eq) as the oxidant.

-

Heating: Heat the mixture to 50°C for 24-48 hours.

-

Workup: Cool the mixture. The product precipitates as a grey/tan solid.

-

Filtration: Filter and wash with hot water to remove inorganic salts.

-

Yield: Typically 70-80%.

Figure 2: Experimental workflow for the synthesis and isolation of Divanillin.

References

-

Synthesis & NMR Data: Amarasekara, A. S., Wiredu, B., & Razzaq, A. (2012). Electronic Supplementary Information: Vanillin based polymers: I. An electrochemical route to polyvanillin. Royal Society of Chemistry.

-

Enzymatic Protocol: Nishimura, R. T., Giammanco, C. H., & Vosburg, D. A. (2010). Green, Enzymatic Syntheses of Divanillin and Diapocynin. Journal of Chemical Education.

-

Chemical Synthesis: Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin production from lignin and its use as a renewable chemical. ACS Sustainable Chemistry & Engineering.

-

MS Fragmentation: Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.

Sources

physical and chemical properties of 5,5'-Dehydrodivanillate

Executive Summary

5,5'-Dehydrodivanillate (DDVA) is a pivotal biphenyl intermediate arising from the oxidative coupling of vanillate (vanillic acid).[1][2] As a stable lignin-derived dimer, it represents a critical "bottleneck" structure in the biological valorization of lignin.[2] Its biphenyl carbon-carbon bond (C5–C5') renders it resistant to standard hydrolytic cleavage, necessitating specialized oxidative enzyme systems for degradation.[2]

This guide provides a definitive technical analysis of DDVA, covering its physicochemical architecture, enzymatic synthesis protocols, and the specific Sphingobium sp. SYK-6 metabolic pathway required for its catabolism—a pathway of high interest for engineering microbial cell factories capable of converting lignin waste into value-added aromatic chemicals.[2]

Molecular Architecture & Identity

DDVA is a symmetric dimer of vanillic acid linked at the 5-position of the aromatic rings.[2] This linkage forces the two rings into a twisted conformation to minimize steric hindrance between the hydroxyl/methoxy groups, impacting its solubility and spectral properties.

Table 1: Physicochemical Constants

| Property | Data | Notes |

| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Common Name | 5,5'-Dehydrodivanillic acid (DDVA) | Often referred to as the dianion "Dehydrodivanillate" in biological contexts.[2] |

| CAS Number | 2134-90-9 | |

| Formula | C₁₆H₁₄O₈ | Dianion: C₁₆H₁₂O₈²⁻ |

| Molecular Weight | 334.28 g/mol | |

| Physical State | Off-white to gray powder | High thermal stability.[2] |

| Solubility | Insoluble in water (Acid form) Soluble in DMSO, Methanol, Alkaline buffers (pH > 8) | The dianion is highly water-soluble. |

| Acidity (pKa) | Weakly acidic (Carboxyl groups) | pKa ~4.5 (COOH), ~9-10 (Phenolic OH).[2] |

| Melting Point | >300°C (Decomposes) | High lattice energy due to intermolecular H-bonding.[2] |

Synthesis & Isolation Protocol

While DDVA can be generated via metal-catalyzed oxidation (e.g., FeCl₃), enzymatic synthesis using peroxidases offers a higher specificity and "green" profile, minimizing radical side-reactions.[2]

Protocol: Peroxidase-Catalyzed Oxidative Coupling

Objective: Synthesis of 5,5'-dehydrodivanillate from vanillic acid.

Reagents:

-

Vanillic Acid (Substrate)[1]

-

Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP)

-

Hydrogen Peroxide (H₂O₂, 3%)[3]

-

Acetate Buffer (pH 5.[2]0) or Phosphate Buffer (pH 7.0)

Methodology:

-

Preparation: Dissolve vanillic acid (10 mM) in buffer. If solubility is an issue, add a minimal amount of ethanol (<10% v/v).

-

Enzyme Addition: Add HRP (approx. 5–10 units/mL final concentration) to the stirred solution.

-

Oxidative Initiation: Dropwise addition of H₂O₂ is critical.[2] Add stoichiometric equivalent (0.5 eq relative to vanillic acid) slowly over 30 minutes to prevent enzyme inactivation and over-oxidation.[2]

-

Reaction Monitoring: The solution will darken (often turning brown/gray).[2] Monitor consumption of vanillic acid via HPLC (C18 column, MeOH/Water gradient).

-

Termination & Isolation:

-

Acidify the reaction mixture to pH 2.0 using 6M HCl.[2]

-

The DDVA (acid form) will precipitate as a gray solid due to low water solubility.

-

Filter the precipitate and wash with cold acidic water.[2]

-

Purification: Recrystallize from hot ethanol or acetic acid to remove unreacted monomer and enzyme residues.[2]

-

Mechanism: The peroxidase generates a phenoxy radical at the 4-OH position.[2] Resonance delocalization moves the radical to the C-5 position.[2] Two C-5 radicals couple to form the stable C-C biphenyl bond.[2]

Biological Catabolism: The Lig Pathway

The degradation of DDVA is a defining metabolic capability of Sphingobium sp. strain SYK-6.[1][2][4] The pathway overcomes the stability of the biphenyl bond not by direct cleavage, but by destabilizing the aromatic rings via O-demethylation.[2]

Mechanistic Flow[1][2][5]

-

Uptake: DDVA is transported into the cell by DdvK (Major Facilitator Superfamily transporter).[2]

-

Activation (O-Demethylation): The enzyme system LigXa/LigXc/LigXd removes a methyl group.[2] This is the rate-limiting step.

-

Ring Cleavage: The resulting intermediate (OH-DDVA) is attacked by LigZ , a dioxygenase that opens one of the aromatic rings (meta-cleavage).[2]

-

Hydrolysis: LigY hydrolyzes the ring-cleavage product, releasing 5-carboxyvanillate (5CVA).[2]

-

Decarboxylation: LigW decarboxylates 5CVA to regenerate Vanillate, which enters the central catabolic pathway.[2]

Pathway Visualization

Figure 1: The catabolic pathway of DDVA in Sphingobium sp. SYK-6. The critical step is the initial O-demethylation by the LigXa/Xc/Xd complex, enabling subsequent ring cleavage.

Spectral Characterization